

Comparative Analysis of Nicotinic Acid-Based Scaffolds in Biological Screenings

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Compound of Interest

Compound Name:	Methyl 5-amino-6-methoxynicotinate
Cat. No.:	B1630258

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While direct biological screening data for "**Methyl 5-amino-6-methoxynicotinate**" is not extensively available in the public domain, a comparative analysis of structurally related nicotinic acid, aminopyridine, and methoxypyridine libraries provides valuable insights into its potential therapeutic applications. This guide synthesizes findings from various screening efforts to highlight promising areas for investigation and compares the performance of these scaffolds against diverse biological targets.

The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs.^{[1][2]} Libraries based on nicotinic acid and its bioisosteres have been successfully screened for a multitude of biological activities, ranging from anti-infective to anticancer and anti-inflammatory pursuits.

Performance in Key Therapeutic Areas

Libraries of nicotinic acid and aminopyridine derivatives have demonstrated significant potential across several therapeutic areas. Below is a summary of their performance in various biological assays.

Antimicrobial Activity

Nicotinic acid derivatives have been a source of promising antimicrobial agents. Acylhydrazone derivatives, in particular, have shown potent activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives

Compound	Target Organism	MIC (µg/mL)	MBC (µg/mL)	Reference
Acylhydrazone 5	Staphylococcus aureus ATCC 25923	7.81	15.62	[3]
Staphylococcus epidermidis	ATCC 12228	15.62	31.25	[3]
Acylhydrazone 13	Staphylococcus aureus ATCC 43300 (MRSA)	7.81	15.62	[3]
Staphylococcus epidermidis	ATCC 12228	1.95	3.90	[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

In addition to antibacterial properties, some nicotinic acid derivatives have shown antifungal activity, particularly against *Candida* species.[4]

Anti-Inflammatory Activity

Several nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Table 2: Anti-Inflammatory Activity of Novel Nicotinic Acid Derivatives

Compound	Nitrite Inhibition (%)	TNF- α Inhibition (%)	IL-6 Inhibition (%)	Reference
4d	95.8 \pm 0.72	85.2 \pm 1.15	88.4 \pm 1.21	[5]
4f	92.1 \pm 0.65	82.6 \pm 1.08	85.9 \pm 1.17	[5]
4g	98.3 \pm 0.81	89.1 \pm 1.25	92.3 \pm 1.32	[5]
4h	119.1 \pm 0.09	95.7 \pm 1.38	98.6 \pm 1.45	[5]
5b	86.1 \pm 0.51	78.4 \pm 0.99	81.7 \pm 1.05	[5]
Ibuprofen	75.4 \pm 0.48	70.3 \pm 0.91	73.5 \pm 0.95	[5]

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[2] Derivatives of nicotinic acid and methoxypyridine have been explored as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.

Table 3: Anticancer and Kinase Inhibitory Activity of Pyridine Derivatives

Compound	Target Cell Line/Enzyme	IC50 (nM)	Reference
Sulfonamide methoxypyridine 22c	PI3K α	0.22	[6]
mTOR	23	[6]	
HCT-116 cells	20	[6]	
MCF-7 cells	130	[6]	
Nicotinic acid derivative 5c	VEGFR-2	68	[7]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented above.

Antimicrobial Susceptibility Testing

The antimicrobial activity of nicotinic acid derivatives was typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[\[3\]](#)

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
- Microdilution Assay: The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates.
- Inoculation and Incubation: The standardized microbial suspension is added to each well. The plates are then incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).
- Determination of MIC and MBC/MFC: The MIC is the lowest concentration of the compound that completely inhibits visible growth. To determine the MBC/MFC, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.

In Vitro Anti-Inflammatory Assays

The anti-inflammatory activity of nicotinic acid derivatives was assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[\[5\]](#)

- Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. The cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 μ g/mL).
- Nitrite Determination (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

- Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF- α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.

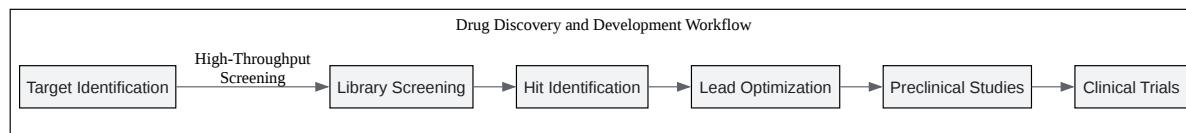
Kinase Inhibition Assays

The inhibitory activity of pyridine derivatives against protein kinases like PI3K and mTOR is often evaluated using in vitro kinase assays.[\[6\]](#)

- Enzyme and Substrate Preparation: Recombinant human PI3K α and mTOR enzymes are used. A specific substrate for the kinase is prepared in an appropriate assay buffer.
- Inhibition Assay: The test compounds are incubated with the kinase enzyme in the presence of ATP and the substrate in a microplate well.
- Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
- IC50 Determination: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

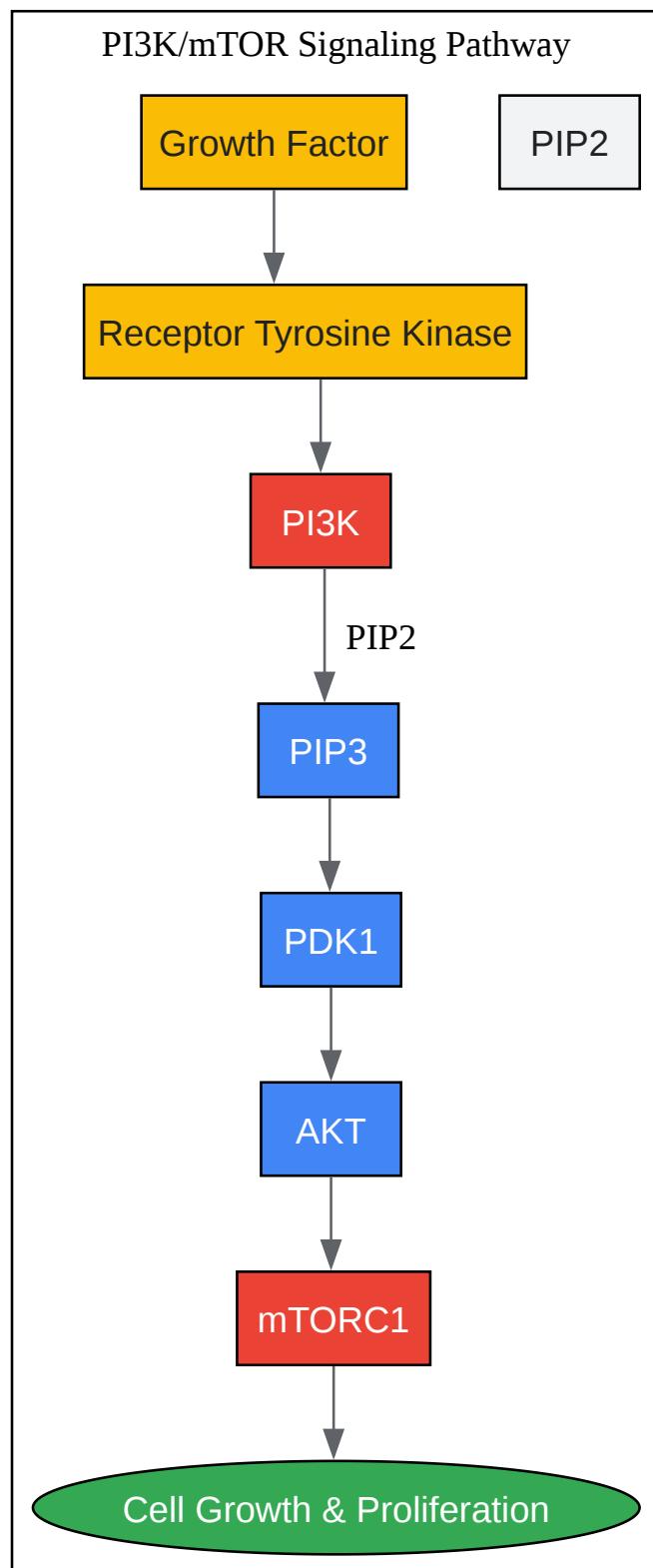
Visualizing Workflows and Pathways

Understanding the broader context of drug discovery and the specific mechanisms of action is crucial for interpreting screening results.



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Caption: A simplified workflow of the drug discovery process.



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Caption: A simplified diagram of the PI3K/mTOR signaling pathway.

Conclusion

The collective evidence from screening libraries of nicotinic acid, aminopyridine, and methoxypyridine derivatives suggests that "**Methyl 5-amino-6-methoxynicotinate**" holds significant potential as a scaffold for the development of novel therapeutics. The diverse biological activities observed in its structural analogs, including antimicrobial, anti-inflammatory, and anticancer effects, provide a strong rationale for its inclusion in future drug discovery screening campaigns. The provided experimental protocols and pathway diagrams offer a framework for initiating such investigations. Further synthesis and screening of a focused library around the "**Methyl 5-amino-6-methoxynicotinate**" core are warranted to fully explore its therapeutic potential.

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